Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate
Description
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate is a synthetic organic compound featuring a seven-membered azepane ring core. Key structural elements include:
- Tert-butyl carbamate group: A common protective group enhancing solubility and stability .
- 5-Chloropyrazine-2-carbonyl methylamino substituent: A heteroaromatic moiety with a chlorine atom at the 5-position, likely influencing electronic properties and bioactivity.
This compound belongs to a class of nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry for their conformational flexibility and ability to interact with biological targets.
Properties
IUPAC Name |
tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O3/c1-17(2,3)25-16(24)22-8-5-6-12(7-9-22)21(4)15(23)13-10-20-14(18)11-19-13/h10-12H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBLGFMSQUIDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate typically involves multiple steps, starting with the preparation of the chloropyrazine intermediate. The chloropyrazine is then reacted with an azepane derivative under controlled conditions to form the desired compound. Common reagents used in this synthesis include tert-butyl chloroformate, pyrazine derivatives, and azepane derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve higher yields and purity. Quality control measures are also implemented to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyrazine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Core Structure Variations
Key Observations :
- Azepane vs.
- Piperidine/Pyrrolidine Derivatives : Smaller 5-membered rings (e.g., pyrrolidine in ) restrict flexibility but may improve metabolic stability .
Substituent Effects
Key Observations :
- The chloropyrazine group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets compared to phenyl or pyridyl groups .
- Halogenated vs. Non-halogenated Analogs: Chlorine in the target compound could improve stability and lipophilicity relative to non-halogenated analogs like tert-butyl 2-(pyridin-2-ylmethyl)azepane-1-carboxylate .
Key Observations :
- Amide Coupling: The target compound’s 5-chloropyrazine-2-carbonyl group likely requires activation (e.g., as an acid chloride) for coupling to the azepane’s methylamino group, a common strategy in peptide synthesis.
- Photocatalysis : Used in and , this method enables efficient C–N bond formation but may suffer from moderate yields (e.g., 39% in ) .
Biological Activity
Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]azepane-1-carboxylate, with the CAS number 2377036-15-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 368.9 g/mol. The compound features a tert-butyl group, a chloropyrazine moiety, and an azepane ring, which contribute to its unique chemical properties and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₅ClN₄O₃ |
| Molecular Weight | 368.9 g/mol |
| CAS Number | 2377036-15-0 |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The chloropyrazine moiety may enhance its affinity for specific biological targets, potentially leading to diverse pharmacological effects. Research indicates that compounds with similar structures often exhibit activities such as:
- Antioxidant : Scavenging free radicals and reducing oxidative stress.
- Antiproliferative : Inhibiting cell growth in cancerous cell lines.
- Anti-inflammatory : Modulating inflammatory pathways.
Antioxidant Activity
Preliminary studies suggest that this compound exhibits significant antioxidant properties. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) have been utilized to evaluate its capacity to neutralize free radicals.
Antiproliferative Effects
The antiproliferative effects of this compound have been assessed against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways associated with cell growth and survival. For instance, compounds derived from similar scaffolds have shown IC50 values in the low micromolar range against specific tumor types.
Anti-inflammatory Properties
Research indicates that this compound may inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). This inhibition can lead to reduced production of inflammatory mediators like prostaglandins and leukotrienes, providing a potential therapeutic avenue for inflammatory diseases.
Study on Antioxidant Activity
A study published in PubMed Central evaluated various derivatives of chloropyrazine compounds for their antioxidant activity. The findings indicated that certain modifications enhanced the radical scavenging ability significantly compared to standard antioxidants .
Antiproliferative Activity Assessment
In a comparative analysis involving several azepane derivatives, this compound demonstrated notable antiproliferative effects against breast cancer cell lines, with mechanisms linked to apoptosis induction.
Q & A
Q. Basic
- Silica gel chromatography : Use gradient elution (hexane:ethyl acetate, 8:1 to 4:1) to separate the product from unreacted starting materials and byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystalline yields .
- Preparative HPLC : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water gradients .
How can X-ray crystallography be employed to determine the molecular conformation and intermolecular interactions of this compound?
Q. Advanced
- Sample Preparation : Grow single crystals via vapor diffusion using solvents like ethanol or acetonitrile. Ensure slow evaporation to achieve high-quality crystals .
- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) and a CCD detector. SHELX programs (e.g., SHELXL) refine the structure by minimizing residuals (R-factor < 5%) .
- Analysis : Identify hydrogen-bonding networks (e.g., N–H···O interactions) and π-stacking of the pyrazine ring using Mercury software. Compare with graph-set theory to classify motifs (e.g., R²₂(8) patterns) .
What strategies are effective in resolving contradictory biological activity data observed in different assays for this compound?
Q. Advanced
- Assay Validation : Confirm compound purity (>95%) via HPLC and LC-MS to rule out impurities as confounding factors .
- Target Profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding affinity to proposed targets (e.g., kinases) .
- Meta-Analysis : Cross-reference activity data with structural analogs (e.g., tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate) to identify SAR trends .
How can computational modeling predict the binding affinity of this compound to target enzymes, and what validation methods are recommended?
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with enzyme active sites (e.g., ATP-binding pockets). Focus on halogen bonding between the 5-chloro group and conserved lysine residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .
- Validation : Compare predicted binding energies with experimental IC₅₀ values from enzymatic assays. Discrepancies >1 log unit suggest model recalibration .
What spectroscopic methods (NMR, IR, MS) are most effective for characterizing the structural integrity of this compound?
Q. Methodological
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). Key signals: tert-butyl (δ ~1.4 ppm), azepane NH (δ ~3.2 ppm), and pyrazine C–Cl (δ ~140 ppm in ¹³C) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- HRMS : Use ESI+ mode to verify [M+H]⁺ (calc. for C₁₈H₂₆ClN₄O₃: 393.1685) and fragment ions (e.g., loss of tert-butyl group: m/z 293.1) .
What are the challenges in achieving regioselective functionalization of the azepane ring during derivatization, and how can they be addressed?
Q. Advanced
- Steric Hindrance : The tert-butyl group at position 1 directs electrophiles to the less hindered 4-position. Use bulky reagents (e.g., Boc₂O) to favor N-methylation over ring substitution .
- Protection/Deprotection : Temporarily protect the secondary amine with Fmoc groups to enable selective acylation at the primary amine .
- Monitoring : Employ in-situ FTIR to track reaction progress and adjust conditions dynamically .
How to analyze the stability of this compound under various storage conditions, and what degradation products are typically observed?
Q. Methodological
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation via HPLC-MS .
- Common Degradants : Hydrolysis of the tert-butyl ester (yielding carboxylic acid) or cleavage of the methylamino linkage (forming 5-chloropyrazine-2-carboxylic acid) .
- Mitigation : Store under argon at –20°C in amber vials to prevent photolytic and oxidative breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
